molecular formula C6H7N3 B1319207 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile CAS No. 41065-00-3

2-(1-Methyl-1H-imidazol-4-yl)acetonitrile

Cat. No.: B1319207
CAS No.: 41065-00-3
M. Wt: 121.14 g/mol
InChI Key: AKRPAXQMAVWPSU-UHFFFAOYSA-N
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Description

The compound 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile is a substituted heterocyclic molecule featuring a central imidazole (B134444) ring. This ring is methylated at the N-1 nitrogen atom and bears an acetonitrile (B52724) group (-CH₂CN) at the C-4 position. Its structure combines the aromatic stability and versatile reactivity of the imidazole nucleus with the synthetic potential of the nitrile moiety, positioning it as a valuable building block in the synthesis of more complex molecular architectures.

Physicochemical Properties of this compound

Property Value
Molecular Formula C₆H₇N₃
Molecular Weight 121.14 g/mol
Monoisotopic Mass 121.063995 Da
SMILES CN1C=C(N=C1)CC#N
InChI Key AKRPAXQMAVWPSU-UHFFFAOYSA-N
Predicted XlogP -0.3
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bonds 1

Table 1: Key physicochemical and computational data for this compound. Data sourced from PubChem. uni.lu

The imidazole ring, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, is a privileged structure in chemistry. googleapis.com Its significance stems from its presence in a multitude of natural products, most notably the amino acid histidine and the neurotransmitter histamine. googleapis.comgoogle.com This biological prevalence has made imidazole derivatives a focal point in medicinal chemistry, leading to the development of numerous drugs with a wide range of therapeutic activities, including antifungal, anti-inflammatory, anticancer, and antihypertensive properties. chemsrc.comchemsrc.com

In the realm of organic synthesis, the imidazole moiety is valued for its unique chemical properties. It is an amphoteric substance, capable of acting as both a weak acid and a base. googleapis.com The nitrogen atoms can be readily alkylated or acylated, and the carbon atoms of the ring can participate in various substitution reactions, making it a versatile scaffold for building molecular diversity. chemsrc.com Furthermore, imidazole and its derivatives are effective catalysts and ligands in transition metal-catalyzed reactions. chemsrc.comchemscene.com Imidazolium salts, for instance, are precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands in catalysis. google.com

In material science, imidazole-based compounds are integral to the design of advanced materials. google.com They are used in the synthesis of ionic liquids, which are environmentally friendly solvents with tunable properties. google.com Imidazole-containing polymers exhibit high thermal stability and ionic conductivity, making them suitable for applications such as fuel cells and batteries. jigspharma.com The ability of the imidazole nitrogen atoms to coordinate with metal ions has also been exploited in the creation of metal-organic frameworks (MOFs) and other functional materials for catalysis, sensing, and gas capture. jigspharma.comjustia.com

The nitrile, or cyano (-C≡N), group is a remarkably versatile functional group in organic synthesis. chemicalbook.com Though simple in structure, its carbon-nitrogen triple bond imparts a unique reactivity profile that allows it to serve as a precursor to a wide array of other functionalities. This transformative potential makes nitrile-containing compounds invaluable as key synthons—molecular fragments used as building blocks for more complex structures. mdpi.com

The nitrile group can undergo a variety of chemical transformations:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides.

Reduction: The triple bond can be reduced to form primary amines using reagents like lithium aluminum hydride or through catalytic hydrogenation.

Nucleophilic Addition: The electrophilic carbon atom of the nitrile is susceptible to attack by organometallic reagents (e.g., Grignard reagents), leading to the formation of ketones after hydrolysis.

Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions to construct various heterocyclic rings, such as tetrazoles (via reaction with azides) and thiazoles. researchgate.net

Acetonitrile (CH₃CN), the simplest organic nitrile, is not only a widely used polar aprotic solvent but also serves as a C2 building block in many synthetic transformations. mdpi.comwikipedia.org The protons on the methyl group are weakly acidic, allowing for deprotonation to form a nucleophile that can participate in cyanomethylation reactions. mdpi.com This reactivity makes acetonitrile and its derivatives crucial for lengthening carbon chains and introducing the synthetically versatile nitrile group, which is a key step in the synthesis of many pharmaceuticals and agrochemicals. chemicalbook.com

This compound belongs to a class of compounds characterized by an acetonitrile group attached to an imidazole ring. The specific substitution pattern—the location of the methyl and acetonitrile groups—is critical to its chemical identity and reactivity. Different isomers, where these groups are attached to other positions on the imidazole ring, exhibit distinct properties and are synthesized via different routes.

Structural Comparison of Imidazole-Acetonitrile Isomers

Compound Name Structure Key Differentiating Feature
This compound Structure of this compound Acetonitrile at C-4; Methyl at N-1.
2-(1-Methyl-1H-imidazol-2-yl)acetonitrile Structure of 2-(1-Methyl-1H-imidazol-2-yl)acetonitrile Acetonitrile at C-2; Methyl at N-1. chemscene.com
2-(1-Methyl-1H-imidazol-5-yl)acetonitrile Structure of 2-(1-Methyl-1H-imidazol-5-yl)acetonitrile Acetonitrile at C-5; Methyl at N-1. vulcanchem.com
2-(1H-Imidazol-4-yl)acetonitrile Structure of 2-(1H-Imidazol-4-yl)acetonitrile Acetonitrile at C-4; Unsubstituted N-H. chemicalbook.com
2-(1H-Imidazol-1-yl)acetonitrile Structure of 2-(1H-Imidazol-1-yl)acetonitrile Acetonitrile group attached to N-1.

Table 2: Comparison of the chemical structures of this compound and its related isomers.

While specific, detailed synthetic procedures for this compound are not extensively documented in readily available scientific literature, its synthesis can be inferred from established methods for imidazole functionalization. A plausible approach involves the N-methylation of a pre-existing 4-(cyanomethyl)imidazole precursor. The synthesis of 1-methylimidazole (B24206) itself is well-established, often achieved through the methylation of imidazole with reagents like methanol (B129727) under acid catalysis. wikipedia.org

The synthesis of the core 4-substituted imidazole ring can be accomplished through various named reactions. For example, the preparation of 4-methylimidazole (B133652) can be achieved by reacting hydroxypropanone and formamide (B127407) in the presence of ammonia (B1221849). google.com The introduction of the cyanomethyl group at the C-4 position would likely involve a separate synthetic sequence, potentially starting from a 4-carboxy or 4-formyl imidazole derivative, which is then converted to the corresponding acetonitrile. For instance, a common route to nitriles is the dehydration of an aldoxime, which can be formed from an aldehyde. justia.com

The compound serves as a crucial intermediate. The nitrile group can be transformed into an amine, carboxylic acid, or ketone, while the imidazole ring can be further functionalized or used as a ligand. This dual reactivity makes it a valuable precursor in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents where the imidazole scaffold is often a key pharmacophore. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylimidazol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-9-4-6(2-3-7)8-5-9/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRPAXQMAVWPSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41065-00-3
Record name 2-(1-methyl-1H-imidazol-4-yl)acetonitrile
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Sophisticated Methodologies for the Synthesis of 2 1 Methyl 1h Imidazol 4 Yl Acetonitrile and Analogues

Strategic Approaches to Imidazole (B134444) Ring Construction

The formation of the substituted imidazole core is a critical step in the synthesis of 2-(1-methyl-1H-imidazol-4-yl)acetonitrile. Various strategies have been developed to achieve this, ranging from multi-component reactions to specific cyclization and transformation methods.

Multi-Component Condensation Reactions for Substituted Imidazoles

Multi-component reactions (MCRs) offer an efficient approach to the synthesis of highly substituted imidazoles in a single step from simple precursors. The Debus-Radziszewski reaction, first reported in the 19th century, is a classic example, involving the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). Modern variations of this reaction allow for the synthesis of a wide array of substituted imidazoles.

One notable MCR approach is the four-component reaction of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and an isocyanide, which can yield sterically hindered and structurally diverse imidazoles. Another versatile method involves the reaction of α-azido ketones, aldehydes, and amines, catalyzed by zinc triflate, to produce trisubstituted imidazoles.

Component 1Component 2Component 3Component 4Catalyst/ConditionsProduct Type
DicarbonylAldehydeAmmonia-HeatDisubstituted Imidazole
1,2-DicarbonylAldehydePrimary AmineIsocyanideVariousTetrasubstituted Imidazole
α-Azido KetoneAldehydeAmine-Zinc triflateTrisubstituted Imidazole

These MCRs provide a powerful platform for generating a library of imidazole derivatives, which can then be further functionalized to yield the desired acetonitrile (B52724) compound.

Cyclization Reactions Involving Amido-Nitriles and Other Precursors

The cyclization of carefully chosen acyclic precursors is a common and effective strategy for constructing the imidazole ring. One such method involves the reaction of α-acylaminonitrile with an amine in the presence of phosphorus pentachloride, which acts as a cyclizing agent. This reaction proceeds through the formation of an intermediate that subsequently cyclizes to form the imidazole ring.

Another approach utilizes the reaction of amidines with α-haloketones, known as the Marckwald synthesis, to produce imidazoles. The choice of starting materials in these reactions is crucial for determining the substitution pattern of the final imidazole product. For the synthesis of this compound, precursors already containing the methyl group and a masked acetonitrile functionality would be ideal.

Denitrogenative Transformations for Imidazole Synthesis

A less common but intriguing approach to imidazole synthesis involves denitrogenative transformations. These reactions typically use precursors containing an excess of nitrogen atoms, which are then expelled during the cyclization process. For example, the reaction of 1,2,4-triazines with enamines can lead to the formation of pyridines through a Diels-Alder reaction, with subsequent loss of nitrogen. While not a direct route to imidazoles, this principle of nitrogen extrusion can be adapted.

A more relevant example is the thermal or photochemical decomposition of certain triazoles or tetrazoles, which can generate reactive intermediates that cyclize to form imidazoles. These methods, while not as widely used as condensation or cyclization reactions, offer unique pathways to novel imidazole structures.

Installation and Functionalization of the Acetonitrile Moiety

Once the 1-methylimidazole (B24206) core is in place, the next critical step is the introduction of the acetonitrile group at the C4 position. This can be achieved through various carbon-carbon bond-forming reactions or by the conversion of a pre-existing functional group.

Carbon-Carbon Bond Formation Strategies at the Imidazole Ring

Direct C-H activation and functionalization of the imidazole ring is a modern and atom-economical approach. However, the selective functionalization at the C4 position can be challenging. A more traditional and reliable method involves the use of organometallic reagents. For instance, a halogenated 1-methylimidazole, such as 4-bromo-1-methyl-1H-imidazole, can undergo a palladium-catalyzed cross-coupling reaction with a suitable cyanomethylating agent.

Conversion of Aldehydes to Nitriles Utilizing Imidazole-Based Catalysis

While not a direct synthesis of the target molecule itself, imidazole-based compounds can act as catalysts in the conversion of aldehydes to nitriles. For instance, certain N-heterocyclic carbenes (NHCs) derived from imidazoles can catalyze the transformation of aldehydes to cyanohydrins, which can then be dehydrated to form nitriles.

More directly relevant to the synthesis of this compound is the conversion of 1-methyl-1H-imidazole-4-carbaldehyde to the desired nitrile. This transformation can be achieved through a two-step process involving the formation of an oxime, followed by dehydration. A variety of dehydrating agents, such as acetic anhydride (B1165640) or trifluoroacetic anhydride, can be used for this purpose.

Starting MaterialReagent(s)IntermediateProduct
1-Methyl-1H-imidazole-4-carbaldehyde1. Hydroxylamine1-Methyl-1H-imidazole-4-carbaldehyde oximeThis compound
2. Dehydrating agent (e.g., Ac₂O)

This method provides a reliable and high-yielding route to the target compound, provided that the starting aldehyde is readily available.

Direct Introduction of the Acetonitrile Group onto the Imidazole Scaffold

The direct introduction of an acetonitrile group onto an imidazole ring represents a significant synthetic challenge. While direct C-H cyanation of some heterocycles is known, the specific cyanomethylation of imidazoles is less documented. However, analogous pathways for imidazole derivatives provide insights into potential synthetic routes. One plausible, though not direct, route involves the conversion of a precursor like (1-methyl-1H-imidazol-4-yl)methanol. nih.govvulcanchem.com This alcohol can be transformed into a corresponding halide, which can then undergo nucleophilic substitution with a cyanide salt to yield the desired acetonitrile derivative.

Another potential strategy is the cyanoethylation of 1-methylimidazole by reacting it with acrylonitrile (B1666552) under basic conditions, which could yield the target compound via a Michael addition, although controlling regioselectivity would be a critical challenge. researchgate.net

Palladium-catalyzed α-arylation of arylacetonitriles is a well-established method for forming C-C bonds. otago.ac.nz In principle, this methodology could be adapted for the synthesis of this compound by coupling a suitable halo-imidazole derivative with an acetonitrile pronucleophile. The success of such a reaction would depend on the choice of palladium catalyst, ligand, and reaction conditions to overcome potential challenges such as catalyst inhibition by the imidazole nitrogen.

Regioselective Synthesis of N-Methylated Imidazole Derivatives

The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles is a crucial aspect of their synthesis, as it determines the final biological activity of the molecule. The methylation of a 4(5)-substituted imidazole can lead to two different isomers, and controlling this selectivity is paramount.

Alkylation Conditions and Selectivity Control

The outcome of the N-alkylation of imidazoles is influenced by several factors, including the nature of the substituent on the imidazole ring, the alkylating agent, and the reaction medium. nih.gov Generally, the methylation of the free base is thought to proceed via an SE2' mechanism, while the imidazole anion follows SE2cB kinetics. nih.gov The use of specific protecting groups, such as the SEM group [2-(trimethylsilyl)ethoxymethyl], can enable regioselective N-alkylation of complex imidazoles. nih.gov An efficient and highly regioselective N-methylation of (NH)-(benz)imidazoles has been developed to furnish the sterically more hindered and less stable regioisomer, which is typically the minor product. nano-ntp.com This methodology employs very mild reaction conditions and is tolerant of a wide array of functional groups. nano-ntp.com

Influence of Reaction Parameters on Regioselectivity (e.g., solvent, base, temperature)

The choice of solvent, base, and reaction temperature plays a significant role in directing the regioselectivity of imidazole N-alkylation.

Solvent: The polarity of the solvent can influence the tautomeric equilibrium of the imidazole ring and the solvation of the reacting species, thereby affecting the ratio of the N-alkylated products. nih.govrsc.org For instance, in the alkylation of 4(5)-nitro-1H-imidazoles, the choice of solvent can impact the product distribution. researchgate.net DFT calculations have been used to investigate the solvent effects in the N-alkylation of the histidine imidazole ring, showing that the free energy profile of the reaction varies with the solvent. researchgate.net

Base: The nature and strength of the base used can determine whether the reaction proceeds through the neutral imidazole or its anion, which in turn affects the regiochemical outcome. nih.gov The use of basic zeolites as catalysts in the N-alkylation of imidazole in the absence of a solvent has been explored, with NaX being an effective catalyst under certain conditions. beilstein-journals.org The choice of base, such as sodium hydride (NaH) versus cesium carbonate (Cs2CO3), has been shown to dramatically influence the N-1/N-2 regioselectivity in the alkylation of indazoles, a related heterocyclic system. nih.gov

Temperature: Temperature can have a profound effect on the regioselectivity of alkylation, particularly in cases where there is a thermodynamic equilibrium between the two regioisomers. For the alkylation of 4(5)-nitro-1H-imidazoles in acidic media, lower temperatures (75 °C) favor the 5-nitro isomer, while higher temperatures (140 °C) lead to the predominant formation of the thermodynamically more stable 4-nitro isomer. researchgate.net This is attributed to the quaternization of the initially formed product followed by a preferential dealkylation at higher temperatures. researchgate.net

Table 1: Influence of Reaction Parameters on Regioselectivity of Imidazole N-Alkylation

Parameter Effect on Regioselectivity Example
Solvent Can alter the tautomeric equilibrium and solvation of reactants, influencing the product ratio. nih.govrsc.org In the alkylation of 4(5)-nitro-1H-imidazoles, different solvents can lead to varying proportions of the 1,4- and 1,5-isomers. researchgate.net
Base Determines whether the neutral imidazole or its anion is the reacting species, impacting the site of alkylation. nih.gov Using NaH in THF can provide excellent N-1 regioselectivity in the alkylation of certain indazole derivatives. nih.gov
Temperature Can shift the equilibrium between kinetic and thermodynamic products. researchgate.net Higher temperatures favor the thermodynamically more stable 4-nitro isomer in the alkylation of 4(5)-nitro-1H-imidazoles. researchgate.net

Advanced Catalytic Systems in Imidazole-Acetonitrile Synthesis

Modern synthetic chemistry increasingly relies on advanced catalytic systems to achieve efficient and selective transformations. The synthesis of imidazole-acetonitrile derivatives is no exception, with both metal-catalyzed and metal-free approaches being explored.

Metal-Catalyzed Methodologies

Transition metal catalysis, particularly with palladium and copper, has been instrumental in the synthesis of a wide range of heterocyclic compounds.

Palladium-Catalyzed Synthesis: Palladium catalysts are highly effective for cross-coupling reactions to form C-C and C-N bonds. rsc.org The synthesis of triaryl(heteroaryl)methanes has been achieved through palladium-catalyzed arylation of aryl(heteroaryl)methanes. rsc.org Palladium-catalyzed direct arylation of 5-membered ring heteroaromatics, including imidazoles, has become a popular method for creating carbon-carbon bonds, with recent advances allowing for greater control over regioselectivity. researchgate.net

Copper-Catalyzed Synthesis: Copper-catalyzed reactions offer a cost-effective alternative to palladium-based systems for the synthesis of heterocycles. nih.govnih.gov Copper catalysts have been used for the synthesis of substituted 2-aminopyridines via a [3+3]-cycloaddition. nih.gov Excited-state copper catalysis, induced by visible light, has been developed for the synthesis of more than 10 distinct classes of heterocycles. rsc.org

Table 2: Overview of Metal-Catalyzed Methodologies in Heterocycle Synthesis

Metal Catalyst Reaction Type Application in Imidazole Synthesis
Palladium Cross-coupling, C-H activation Synthesis of aryl-substituted imidazoles through direct arylation. researchgate.net
Copper Cross-coupling, Cycloaddition Synthesis of various N-heterocycles, with potential application to imidazole-acetonitrile synthesis. nih.govnih.gov

Metal-Free and Organocatalytic Approaches

The development of metal-free and organocatalytic methods is a growing area of research, driven by the desire for more sustainable and environmentally friendly synthetic routes.

Metal-Free Synthesis: A number of metal-free methods for the synthesis of substituted imidazoles have been reported. semanticscholar.orgexlibrisgroup.comacs.org These often involve base-mediated deaminative coupling of benzylamines with nitriles or acid-promoted multicomponent reactions. semanticscholar.orgacs.org A catalyst-free [3+2] cyclization of vinyl azides with amidines has been developed for the synthesis of 2,4-disubstituted-1H-imidazoles. rsc.org

Organocatalytic Synthesis: Organocatalysis provides a powerful tool for the enantioselective synthesis of chiral heteroaromatic compounds. nih.gov The synthesis of methylene-bridged N-heterobiaryls has been achieved using N,N,N',N'-tetramethylethylenediamine as an organocatalyst. acs.org Flavin-iodine catalyzed aerobic cross-dehydrogenative coupling of amidines and chalcones represents an atom-economical, metal-free synthesis of tetra-substituted imidazoles.

Green Chemistry Principles and Sustainable Approaches in Synthetic Route Design

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like this compound and its analogues is a critical aspect of modern medicinal chemistry. The focus is on developing synthetic routes that are not only efficient but also environmentally benign, minimizing waste, energy consumption, and the use of hazardous substances. Key strategies in this endeavor include the use of alternative energy sources, eco-friendly solvents and catalysts, and designing reactions with high atom economy.

Energy-Efficient Synthesis: The Role of Microwave and Ultrasound Irradiation

Conventional heating methods often require long reaction times and significant energy input. Microwave (MW) and ultrasound (US) irradiation have emerged as powerful tools in green chemistry, offering substantial rate enhancements and often leading to higher yields in shorter time frames. nih.govresearchgate.netnih.gov

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. nih.gov This technique has been successfully applied to various steps relevant to the synthesis of imidazole derivatives, such as N-alkylation and the construction of the imidazole ring itself. nih.govresearchgate.netnih.gov For instance, the N-methylation of an imidazole precursor, a key step in the synthesis of this compound, can be significantly accelerated. nih.gov While conventional methods might require several hours of reflux, microwave-assisted alkylations can often be completed in minutes, drastically reducing energy consumption and the potential for side-product formation. nih.govorientjchem.org

A comparative study on the synthesis of benzotriazole (B28993) derivatives, another class of N-heterocycles, highlights the advantages of microwave assistance.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzotriazole Derivatives nih.gov
CompoundMethodReaction TimeYield (%)
5-substituted benzotriazole amide (4a)Conventional4-5 h72
Microwave6-8 min93
5-substituted benzotriazole amide (4b)Conventional4-5 h68
Microwave6-8 min89
5-chloromethylbenzotriazole (6)Conventional6-7 h72
Microwave8-10 min85

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nih.govnih.gov This phenomenon creates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. Ultrasound has been effectively used in the synthesis of various imidazole derivatives, often resulting in improved yields and shorter reaction times compared to silent (non-irradiated) conditions. nih.govksu.edu.sa For example, ultrasound-assisted N-alkylation of imidazoles has been shown to proceed efficiently under mild conditions. ksu.edu.sa Furthermore, the synthesis of precursors to imidazoleacetonitriles, such as α-amino nitriles, can be significantly enhanced by ultrasound irradiation, improving yields and reducing reaction times from hours to one hour. semanticscholar.org

Table 2: Effect of Ultrasound on the Synthesis of 2,4,5-Trisubstituted Imidazoles nih.gov
Catalyst/ConditionsMethodReaction TimeYield (%)
Ionic Liquid CatalystConventional (Reflux)120-190 min38-86
Ultrasound35-60 min73-98

Sustainable Reaction Media and Catalysis

The choice of solvent and catalyst plays a pivotal role in the environmental impact of a synthetic process. Green chemistry encourages the use of safer solvents, or the elimination of solvents altogether, and the use of efficient, recyclable catalysts.

Solvent-Free and Aqueous Synthesis: Solvent-free, or solid-state, reactions are highly desirable as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. researchgate.netasianpubs.org Many syntheses of substituted imidazoles have been successfully carried out under solvent-free conditions, often with microwave irradiation or the use of solid supports. researchgate.netresearchgate.net Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent for many reactions. ijpsr.com

Eco-Friendly and Recyclable Catalysts: The development of heterogeneous and recyclable catalysts is a cornerstone of green synthetic chemistry. For the synthesis of imidazole analogues, a variety of green catalysts have been explored. These include:

Magnetic Nanoparticles (e.g., Fe3O4-MNPs): These catalysts are highly efficient and can be easily recovered from the reaction mixture using an external magnet, allowing for multiple reuse cycles. researchgate.net Their use in multicomponent reactions to form imidazole derivatives under solvent-free conditions has been demonstrated to be a rapid and clean procedure. researchgate.net

Bio-polymers (e.g., Chitosan): Chitosan, a renewable and biodegradable polymer, has been shown to be an effective heterogeneous catalyst for reactions such as the Strecker synthesis of α-amino nitriles, which can be precursors to compounds like this compound. tandfonline.com

Ionic Liquids (ILs): Ionic liquids can act as both solvents and catalysts. Their low volatility reduces air pollution. Furthermore, task-specific ionic liquids can be designed to be recyclable, enhancing the sustainability of the process. researchgate.net

Atom Economy and Reaction Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. researchgate.net Synthetic routes with high atom economy are inherently greener as they generate less waste.

For the synthesis of this compound, applying the principle of atom economy would involve:

Favoring Addition and Cyclization Reactions: Designing the synthesis to maximize the use of addition and multicomponent reactions, which are inherently more atom-economical than substitution or elimination reactions that generate stoichiometric byproducts.

Visible-Light-Promoted Reactions: Recent advancements in photoredox catalysis offer green alternatives for key transformations. For example, visible-light-induced cyanomethylation of heterocyclic compounds using readily available reagents like bromoacetonitrile (B46782) presents a milder and potentially more sustainable approach compared to traditional methods that may use more toxic cyanating agents. nih.gov

By integrating these green chemistry principles—utilizing energy-efficient technologies, employing sustainable solvents and catalysts, and designing atom-economical reaction pathways—the synthesis of this compound and its analogues can be made significantly more environmentally friendly, aligning with the goals of sustainable development in the pharmaceutical industry. researchgate.net

Exploration of Chemical Reactivity and Transformation Pathways of 2 1 Methyl 1h Imidazol 4 Yl Acetonitrile

Reactivity of the Nitrile Group

The nitrile (-C≡N) group is a versatile functional group characterized by a strongly polarized triple bond, which renders the carbon atom electrophilic. openstax.orglibretexts.org This electronic feature is central to its reactivity, making it a key site for molecular elaboration.

The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles. openstax.org These reactions typically lead to the formation of an sp²-hybridized imine anion intermediate, analogous to the formation of an alkoxide from a carbonyl group. openstax.org

Key nucleophilic addition reactions include:

Reduction to Amines: Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the nitrile to a primary amine. libretexts.org The reaction proceeds via two consecutive nucleophilic additions of a hydride ion. openstax.org

Reaction with Grignard Reagents: Organometallic reagents like Grignard reagents add to the nitrile to form an imine anion, which upon aqueous hydrolysis yields a ketone. openstax.org This allows for the formation of a new carbon-carbon bond.

Reaction with Thiols: Nitriles can react with biological thiols, such as cysteine, to form a thioimidate intermediate. nih.gov This intermediate can subsequently cyclize to form a stable thiazoline (B8809763) product, a reaction of interest in the context of covalent inhibitors. nih.gov

The nitrile group can also participate in cycloaddition reactions. For instance, nitriles can undergo [2+2] cycloaddition with alkynes to form cyclobutenes or participate in dipolar cycloadditions with intermediates like azomethine ylides to synthesize heterocycles such as 1,2,4-triazoles. mdpi.comrsc.org

Table 1: Summary of Nucleophilic Addition and Cycloaddition Reactions of the Nitrile Group

Reaction TypeReagent/ConditionIntermediateFinal ProductReference
Reduction1. LiAlH₄ 2. H₂OImine anion, DianionPrimary Amine openstax.orglibretexts.org
Grignard Reaction1. R-MgBr 2. H₂OImine anionKetone openstax.org
Reaction with ThiolsCysteineThioimidateThiazoline nih.gov
[3+2] CycloadditionAzomethine ylide-1,2,4-Triazole rsc.org

One of the most fundamental transformations of the nitrile group is its hydrolysis to a carboxylic acid. This conversion can be achieved under either acidic or basic conditions, typically requiring heat. weebly.comlibretexts.orglibretexts.org The reaction proceeds through an amide intermediate. libretexts.org

Acid Hydrolysis: Heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid, yields the free carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org

Alkaline Hydrolysis: Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide, produces the salt of the carboxylic acid (e.g., a sodium carboxylate) and ammonia (B1221849) gas. libretexts.orglibretexts.org Subsequent acidification is required to obtain the free carboxylic acid. libretexts.org

The nitrile moiety also serves as a valuable precursor for the synthesis of various nitrogen-containing heterocycles. For example, it can be converted to tetrazoles by reacting with amines or hydrazines. The reaction of substituted acetonitriles with reagents like disulfur (B1233692) dichloride can also lead to the formation of sulfur-containing heterocycles such as 1,2,3-dithiazoles. researchgate.net

Table 2: Hydrolysis and Heterocycle Synthesis from the Nitrile Group

TransformationConditionsIntermediateProductReference
Acid HydrolysisDilute H⁺ (e.g., HCl), HeatAmideCarboxylic Acid libretexts.orglibretexts.org
Alkaline HydrolysisAqueous OH⁻ (e.g., NaOH), HeatAmideCarboxylate Salt libretexts.orglibretexts.org
Tetrazole SynthesisHydrazines/Amines-Tetrazole
1,2,3-Dithiazole SynthesisS₂Cl₂-1,2,3-Dithiazolium chloride researchgate.net

Reactivity of the Imidazole (B134444) Heterocycle

The 1-methyl-1H-imidazole ring is an aromatic system whose reactivity is influenced by the two nitrogen atoms. numberanalytics.com It is an electron-rich heterocycle, making it prone to electrophilic attack, while the pyridine-like nitrogen (N-3) provides a site for coordination with metal ions. numberanalytics.comglobalresearchonline.net

The imidazole ring readily undergoes electrophilic aromatic substitution, proving more reactive than related heterocycles like pyrazole. globalresearchonline.netuobabylon.edu.iq Substitution typically occurs at the C-4 and C-5 positions, as attack at these sites leads to a more stable cationic intermediate. globalresearchonline.netuobabylon.edu.iq Common electrophilic substitution reactions include nitration, sulfonation, and halogenation. uobabylon.edu.iq

In contrast, nucleophilic substitution on the imidazole ring is generally unfavorable. globalresearchonline.net Such reactions are rare unless the ring is activated by the presence of strong electron-withdrawing groups or if a good leaving group is present at a position susceptible to attack, such as C-2. globalresearchonline.netpharmaguideline.comaskfilo.com Protonation of the ring can increase its electrophilicity, making it more susceptible to nucleophilic attack. sci-hub.se

Table 3: Substitution Patterns of the Imidazole Ring

Reaction TypeReactivityPreferred Position(s)CommentsReference
Electrophilic SubstitutionHighC-4, C-5The ring is electron-rich and readily attacked by electrophiles. globalresearchonline.netuobabylon.edu.iq
Nucleophilic SubstitutionLowC-2 (with leaving group)Requires activation by electron-withdrawing groups or a good leaving group. globalresearchonline.netpharmaguideline.com

The lone pair of electrons on the sp²-hybridized nitrogen atom (N-3) of the imidazole ring allows it to act as a potent ligand for a variety of transition metal ions. nbinno.comjocpr.com It readily forms stable coordination complexes with metals such as copper(II), nickel(II), zinc(II), and cobalt(II). jocpr.comresearchgate.netnih.gov This coordination ability is the foundation for its application in catalysis and materials science. nbinno.com

Catalysis: Metal complexes incorporating imidazole-based ligands are explored as catalysts for a range of organic transformations, including oxidation and cross-coupling reactions. nbinno.comnih.gov

Materials Science: Imidazole derivatives serve as crucial building blocks or "linkers" in the construction of advanced materials like metal-organic frameworks (MOFs) and coordination polymers. nbinno.commdpi.com These materials possess porous structures with high surface areas, making them promising candidates for applications in gas storage, molecular separation, and chemical sensing. nbinno.comnih.gov The resulting complexes can adopt various geometries, including octahedral and tetrahedral, depending on the metal ion and other ligands present. researchgate.netnih.gov

Table 4: Coordination Chemistry of Imidazole Derivatives

Application AreaMetal IonsRole of Imidazole LigandResulting Materials/ComplexesReference
CatalysisCu, Ni, Co, RuModifies electronic and steric properties of the metal center.Homogeneous catalysts for oxidation, cross-coupling. nbinno.comnih.gov
Materials ScienceZn, Cu, Co, La, CeActs as a linker or node in extended structures.Metal-Organic Frameworks (MOFs), Coordination Polymers. nbinno.comnih.govmdpi.com

Chemical Behavior of the Methylene (B1212753) Bridge

The methylene (-CH₂-) group in 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile acts as a bridge between the aromatic imidazole ring and the electron-withdrawing nitrile group. The proximity to the nitrile group significantly influences its reactivity.

The protons on this methylene carbon are acidic (α-protons) because the resulting carbanion (conjugate base) is stabilized by the adjacent electron-withdrawing nitrile group. mdpi.com This acidity allows for deprotonation by a suitable base to form a nucleophilic carbanion. mdpi.com This nucleophile can then engage in a variety of carbon-carbon bond-forming reactions, such as alkylations and additions to carbonyl compounds.

A notable transformation involves the in-situ generation of a silyl (B83357) ketene (B1206846) imine. richmond.edu Treatment of an acetonitrile (B52724) derivative with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a non-nucleophilic base generates this reactive intermediate, which can then add to electrophiles like acetals and nitrones in a one-pot procedure. richmond.edu

Table 5: Reactivity of the Methylene Bridge

FeatureDescriptionConsequenceExample ReactionReference
Acidity of α-ProtonsProtons on the carbon adjacent to the -CN group are acidic.Can be removed by a base to form a nucleophilic carbanion.α-alkylation, Aldol-type reactions. mdpi.com
Silyl Ketene Imine FormationReaction with a silyl triflate (e.g., TMSOTf) and a base.Forms a potent nucleophile for addition to electrophiles.Addition to acetals to form β-methoxynitriles. richmond.edu

Acidity of Alpha-Protons and Anion Formation

The protons on the methylene carbon (the α-carbon) of this compound exhibit a notable degree of acidity. This heightened acidity is a direct consequence of the electron-withdrawing nature of the adjacent nitrile (-CN) group. The nitrile group, through its inductive effect and resonance stabilization of the conjugate base, facilitates the removal of a proton from the α-carbon.

Upon deprotonation by a suitable base, a resonance-stabilized carbanion is formed. The negative charge is delocalized between the α-carbon and the nitrogen atom of the nitrile group. This delocalization significantly stabilizes the resulting anion, thereby increasing the acidity of the alpha-protons.

The choice of base for the deprotonation is crucial and depends on the intended subsequent reaction. For complete and irreversible formation of the carbanion, strong bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or sodium amide (NaNH2) are typically employed. The general reaction for anion formation can be represented as follows:

Condensation and Alkylation Reactions at the Methylene Center

The carbanion generated from this compound is a potent nucleophile and readily participates in a variety of carbon-carbon bond-forming reactions, most notably condensation and alkylation reactions.

Condensation Reactions:

A prominent reaction pathway for the anion of this compound is the Knoevenagel condensation. This reaction involves the condensation of the active methylene compound with an aldehyde or ketone, typically in the presence of a basic catalyst. While specific studies on this compound are limited, the analogous compound, (1-methyl-1H-benzimidazol-2-yl)acetonitrile, has been shown to undergo Knoevenagel condensation with various aromatic aldehydes. It is highly probable that this compound would react in a similar fashion to yield 3-aryl-2-(1-methyl-1H-imidazol-4-yl)acrylonitrile derivatives.

The general scheme for the Knoevenagel condensation is as follows:

The reaction is typically catalyzed by bases such as piperidine, sodium hydroxide, or potassium carbonate. The resulting α,β-unsaturated nitrile products are valuable intermediates in organic synthesis.

Below is a hypothetical data table illustrating the potential outcomes of Knoevenagel condensation with various substituted benzaldehydes, based on the reactivity of similar compounds.

EntryAldehydeCatalystSolventProduct
1BenzaldehydePiperidineEthanol2-(1-Methyl-1H-imidazol-4-yl)-3-phenylacrylonitrile
24-ChlorobenzaldehydeNaOHMethanol (B129727)3-(4-Chlorophenyl)-2-(1-methyl-1H-imidazol-4-yl)acrylonitrile
34-MethoxybenzaldehydeK2CO3DMF3-(4-Methoxyphenyl)-2-(1-methyl-1H-imidazol-4-yl)acrylonitrile
44-NitrobenzaldehydePiperidineToluene2-(1-Methyl-1H-imidazol-4-yl)-3-(4-nitrophenyl)acrylonitrile

Alkylation Reactions:

The nucleophilic carbanion can also readily undergo alkylation reactions with various electrophiles, such as alkyl halides. This reaction provides a straightforward method for introducing alkyl substituents at the α-position, leading to the formation of more complex molecular architectures.

The general scheme for the alkylation reaction is as follows:

Strong bases are typically required to generate a sufficient concentration of the carbanion for the alkylation to proceed efficiently. The choice of the alkylating agent (R-X) will determine the nature of the substituent introduced.

A hypothetical data table for potential alkylation reactions is presented below.

EntryAlkylating AgentBaseSolventProduct
1Methyl iodideNaHTHF2-(1-Methyl-1H-imidazol-4-yl)propanenitrile
2Ethyl bromideLDATHF2-(1-Methyl-1H-imidazol-4-yl)butanenitrile
3Benzyl chlorideNaNH2Liquid NH32-(1-Methyl-1H-imidazol-4-yl)-3-phenylpropanenitrile

Strategic Derivatization and Functionalization for Academic Research

Directed Functionalization of the Imidazole (B134444) Nucleus

The imidazole ring of 2-(1-methyl-1H-imidazol-4-yl)acetonitrile is amenable to various functionalization reactions, allowing for the introduction of diverse substituents. Electrophilic substitution reactions, such as halogenation, nitration, and acylation, can be employed to modify the electronic properties and steric profile of the imidazole core.

A significant strategy for the regioselective functionalization of imidazole and other heterocyclic systems is directed ortho-metalation (DoM). This technique involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. While the acetonitrile (B52724) moiety itself is not a classical DMG, the nitrogen atoms within the imidazole ring can influence the regioselectivity of metalation. For instance, lithiation of N-substituted imidazoles often occurs at the C2 position, the most acidic proton, or at the C5 position if C2 is blocked. In the case of this compound, the C5 position is a potential site for directed functionalization.

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, can be utilized to introduce aryl, heteroaryl, or vinyl groups onto a pre-functionalized (e.g., halogenated) imidazole nucleus. These reactions are instrumental in building molecular complexity and exploring structure-activity relationships in various research contexts.

Table 1: Examples of Potential Directed Functionalization Reactions on the Imidazole Nucleus

Reaction TypeReagents and ConditionsPotential Product
BrominationN-Bromosuccinimide (NBS), CCl4, reflux2-(5-Bromo-1-methyl-1H-imidazol-4-yl)acetonitrile
NitrationHNO3/H2SO42-(1-Methyl-5-nitro-1H-imidazol-4-yl)acetonitrile
Vilsmeier-HaackPOCl3, DMF5-Formyl-1-methyl-1H-imidazole-4-acetonitrile
Directed Metalationn-BuLi, THF, -78 °C; then E+2-(5-E-1-Methyl-1H-imidazol-4-yl)acetonitrile (E = electrophile)

Modulating the Acetonitrile Side Chain for Diverse Chemical Structures

The acetonitrile side chain of this compound serves as a valuable handle for a wide array of chemical transformations, enabling the synthesis of diverse molecular architectures.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(1-methyl-1H-imidazol-4-yl)acetic acid, or the amide, 2-(1-methyl-1H-imidazol-4-yl)acetamide. This transformation opens up access to a plethora of further derivatizations via standard carboxylic acid and amide coupling chemistries.

Reduction of the nitrile functionality provides another avenue for diversification. Catalytic hydrogenation (e.g., using H2/Pd-C or other catalysts) or chemical reduction (e.g., with LiAlH4) can afford the primary amine, 2-(1-methyl-1H-imidazol-4-yl)ethanamine. This amine can then be engaged in reactions such as acylation, alkylation, and reductive amination to generate a library of derivatives.

The methylene (B1212753) group adjacent to the nitrile is activated and can be deprotonated with a suitable base to form a carbanion. This nucleophilic species can then participate in alkylation, acylation, and condensation reactions, allowing for the introduction of various substituents at the alpha-position of the side chain.

Table 2: Key Transformations of the Acetonitrile Side Chain

ReactionReagentsProduct Functional Group
HydrolysisH+ or OH-, H2OCarboxylic Acid or Amide
ReductionH2/Catalyst or LiAlH4Primary Amine
AlkylationBase, R-Xα-Substituted Acetonitrile
Thorpe-Ziegler ReactionBaseAminonitrile (intramolecular) or enaminonitrile (intermolecular)

Multi-Component Reactions for Generating Structural Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. The functional groups present in this compound and its derivatives make it a suitable candidate for participation in various MCRs.

For instance, the amine derivative obtained from the reduction of the nitrile can be employed in Ugi or Passerini reactions. The Ugi four-component reaction, involving an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide, can rapidly generate peptide-like scaffolds incorporating the 2-(1-methyl-1H-imidazol-4-yl)ethyl moiety.

The activated methylene group of the parent compound could potentially participate as the active methylene component in reactions like the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis, leading to the formation of complex heterocyclic systems. The nitrile group itself can also be a reactive component in certain MCRs, for example, in the synthesis of substituted pyridines or other nitrogen-containing heterocycles.

Derivatization for Enhanced Analytical Performance in Chemical Research

In many areas of chemical research, particularly in bioanalysis and metabolomics, the derivatization of target molecules is crucial for improving their analytical performance in techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

For HPLC analysis with UV or fluorescence detection, the imidazole ring of this compound can be derivatized with chromophoric or fluorophoric reagents. For example, the amine derivative can be reacted with reagents like dansyl chloride or fluorescamine (B152294) to introduce a highly fluorescent tag, significantly enhancing detection sensitivity.

For mass spectrometry, derivatization can be employed to improve ionization efficiency and induce characteristic fragmentation patterns, which aids in quantification and structural elucidation. Reagents that introduce a permanently charged group, such as a quaternary ammonium (B1175870) salt, can enhance the signal in electrospray ionization mass spectrometry (ESI-MS).

Table 3: Derivatization Strategies for Improved Analytical Detection

Analytical TechniqueDerivatization TargetDerivatizing Reagent ExamplePurpose
HPLC-UV/FluorescencePrimary Amine (from nitrile reduction)Dansyl ChlorideIntroduction of a fluorescent tag for sensitive detection.
LC-MSCarboxylic Acid (from nitrile hydrolysis)Alkylating agents (e.g., with a quaternary amine)Improved ionization efficiency and chromatographic retention.
GC-MSPrimary AmineSilylating agents (e.g., BSTFA)Increased volatility and thermal stability.

Advanced Spectroscopic Characterization and Computational Chemical Investigations

Comprehensive Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are fundamental in determining the molecular structure of 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile, with each method providing unique insights into its atomic composition and connectivity.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive assignments for each proton and carbon atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The methyl group attached to the imidazole (B134444) nitrogen (N-CH₃) would typically appear as a sharp singlet. The two protons on the imidazole ring (at positions 2 and 5) would present as singlets, with their specific chemical shifts influenced by the electronic environment of the ring. The methylene (B1212753) protons (-CH₂CN) adjacent to the imidazole ring would also produce a singlet.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each of the six carbon atoms. The carbon of the nitrile group (-C≡N) is expected in the 115-125 ppm range. The methylene carbon (-CH₂CN), the methyl carbon (N-CH₃), and the three unique carbons of the imidazole ring would each resonate at characteristic chemical shifts. While specific experimental data is not widely published, the expected shifts can be inferred from related imidazole structures.

Interactive Data Table: Predicted NMR Data Below is a table of predicted NMR chemical shifts. Actual experimental values may vary based on the solvent and other conditions.

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
N-CH₃~3.6~33
-CH₂CN~3.7~15
Imidazole C2-H~7.5~137
Imidazole C5-H~6.9~118
Imidazole C4-~128
-C≡N-~117

Mass spectrometry (MS) is used to determine the molecular weight and can provide information about the molecular structure through fragmentation analysis. The molecular formula for this compound is C₆H₇N₃, corresponding to a monoisotopic mass of approximately 121.06 daltons.

In a typical mass spectrum, the molecule would be ionized, often by protonation, to form a molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 122.07. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Fragmentation of the parent ion would likely involve the loss of the acetonitrile (B52724) group or cleavage of the imidazole ring, providing further structural confirmation.

Interactive Data Table: Predicted Mass Spectrometry Data

Adduct Predicted m/z
[M+H]⁺122.07127
[M+Na]⁺144.05321
[M]⁺121.06345

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the most characteristic absorption band would be from the nitrile group (C≡N). This bond typically exhibits a sharp, medium-intensity absorption in the range of 2220-2260 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the methyl, methylene, and imidazole ring protons (around 2900-3100 cm⁻¹), and C=C and C=N stretching vibrations from the aromatic imidazole ring (around 1400-1600 cm⁻¹).

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. The imidazole ring, being an aromatic heterocycle, is the primary chromophore. It is expected to exhibit absorption maxima in the UV region, typically around 200-280 nm, corresponding to π→π* electronic transitions. The exact position and intensity of these absorptions can be influenced by the solvent and the substituents on the imidazole ring.

Solid-State Structural Analysis via X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If suitable single crystals of this compound can be grown, this technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions.

Analysis of similar imidazole-containing compounds reveals that the crystal packing is often governed by hydrogen bonds and π-π stacking interactions. For this compound, weak C-H···N hydrogen bonds involving the nitrile nitrogen and imidazole ring protons could be anticipated, influencing the supramolecular architecture. The analysis would also determine the crystal system (e.g., monoclinic, orthorhombic) and space group.

Interactive Data Table: Representative Crystallographic Parameters for an Imidazole Derivative This table shows example data for a related compound, 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone, to illustrate the type of information obtained.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.7548
b (Å)12.3971
c (Å)14.8580
β (°)97.350
Volume (ų)868.62

Theoretical and Computational Chemistry Applications

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to model the electronic structure, geometry, and properties of molecules. These computational methods can predict spectroscopic properties and provide insights that complement experimental findings.

For this compound, DFT calculations could be used to:

Optimize Molecular Geometry: Predict bond lengths and angles in the gas phase, which can be compared with X-ray crystallography data.

Calculate Spectroscopic Data: Simulate IR and NMR spectra to aid in the assignment of experimental peaks.

Analyze Electronic Properties: Determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and electronic transition energies.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron density distribution to identify electrophilic and nucleophilic regions of the molecule.

These computational approaches offer a powerful, standards-free route for building reference libraries and understanding the fundamental chemical properties of the molecule.

Predictive Modeling of Reaction Mechanisms and Transition States

Predictive modeling is essential for understanding the synthesis of this compound and for optimizing reaction conditions. A primary synthetic route involves the N-alkylation of 4-(cyanomethyl)imidazole. Computational methods, particularly DFT, are used to model the reaction pathway for this transformation. mdpi.comberkeley.edu

This modeling involves mapping the potential energy surface of the reaction. Key steps include locating the transition state (TS) structure, which represents the highest energy point along the reaction coordinate, and calculating its activation energy (ΔG‡). A lower activation energy indicates a more favorable reaction pathway. researchgate.net For instance, the reaction mechanism can be elucidated by comparing the energy profiles for different proposed pathways.

Illustrative Reaction Coordinate Modeling:

Quantum mechanical calculations can generate a profile of the reaction energy versus the reaction coordinate. This allows for the identification of reactants, intermediates, transition states, and products. The example below illustrates a hypothetical energy profile for the methylation of 4-(cyanomethyl)imidazole.

SpeciesReaction CoordinateRelative Energy (kcal/mol)
Reactants (Imidazole + CH₃I)00.0
Transition State 1 (TS1)0.4+18.5
Intermediate Complex0.7-2.5
Transition State 2 (TS2)0.9+5.0
Products (Alkylated Imidazole + I⁻)1.0-15.0

This interactive table demonstrates a hypothetical energy profile for a reaction, showcasing how computational chemistry can map out the energetic landscape of a chemical transformation.

Conformational Analysis and Molecular Interactions

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and biological activity. Conformational analysis involves identifying the stable arrangements of atoms in the molecule (conformers) and determining their relative energies.

The primary conformational freedom in this molecule lies in the rotation around the single bond connecting the cyanomethyl group to the imidazole ring. Computational methods can perform a systematic scan of the torsional angle to identify the lowest energy conformers. plos.org

Furthermore, the molecule's interactions with its environment are governed by non-covalent forces. The imidazole ring can participate in various intermolecular interactions:

Hydrogen Bonding: The nitrogen atom at position 3 of the imidazole ring can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic imidazole ring can stack with other aromatic systems. nih.gov

Understanding these interactions is vital for predicting crystal packing, solubility, and how the molecule might bind to a biological target. nih.gov Molecular docking studies, a form of computational modeling, are often used to predict the binding orientation of a molecule within the active site of a protein, relying on the principles of these molecular interactions. plos.orgnih.gov

Table of Calculated Intermolecular Interaction Energies (Illustrative Example):

Interaction TypeInteracting PartnerCalculated Energy (kcal/mol)
Hydrogen BondWater (H₂O)-5.2
π-π StackingBenzene-2.8
Cation-πSodium Ion (Na⁺)-15.7

This interactive table provides hypothetical calculated energies for different types of non-covalent interactions that this compound could engage in, highlighting the strength of these forces.

Regioselectivity Predictions in Synthesis

A significant challenge in the synthesis of 1,4-disubstituted imidazoles is controlling the regioselectivity. When an unsymmetrical imidazole, such as 4-(cyanomethyl)imidazole, is N-alkylated, the reaction can occur at either of the two ring nitrogen atoms (N1 or N3), leading to two different constitutional isomers: the 1,4- and 1,5-disubstituted products.

Computational chemistry offers a powerful approach to predict and explain the observed regioselectivity. rsc.org The prediction is typically based on comparing the activation energies for the two possible reaction pathways (alkylation at N1 versus N3). The pathway with the lower activation energy is predicted to be the major product under kinetic control. otago.ac.nzuzhnu.edu.ua

Several factors influence this selectivity:

Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. otago.ac.nz

Electronic Effects: The electron density at each nitrogen atom, influenced by the cyanomethyl substituent, affects its nucleophilicity. otago.ac.nz

Tautomer Stability: The starting 4-(cyanomethyl)imidazole exists as a mixture of tautomers (4-substituted and 5-substituted). The relative population of these tautomers can influence the final product ratio. otago.ac.nz

DFT calculations can quantify these effects by computing the relative energies of the tautomers and the transition state energies for alkylation at each nitrogen. uzhnu.edu.ua

Table of Predicted Regioselectivity in N-Methylation (Illustrative DFT Results):

ParameterN1-Alkylation (1,4-isomer)N3-Alkylation (1,5-isomer)
Tautomer Relative Energy0 kcal/mol (more stable)+1.5 kcal/mol
Activation Energy (ΔG‡)+18.5 kcal/mol+20.1 kcal/mol
Product Relative Energy0 kcal/mol (more stable)+1.2 kcal/mol
Predicted Product Ratio~95%~5%

This interactive table presents a hypothetical outcome of a DFT study on the N-methylation of 4-(cyanomethyl)imidazole. The data predicts that the 1,4-isomer would be the major product due to a lower activation energy barrier.

Applications As Key Intermediates in Advanced Organic Synthesis and Materials Science

Building Block in the Construction of Complex Heterocyclic Systems

The dual functionality of 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile, featuring both an imidazole (B134444) ring and an acetonitrile (B52724) group, makes it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. Imidazole derivatives are foundational components in a wide array of applications, from pharmaceuticals to functional materials, driving the continuous development of synthetic methodologies to create novel structures. rsc.orgsciencepublishinggroup.com

The acetonitrile group (-CH₂CN) is a particularly reactive functional group that can participate in a variety of chemical transformations. The methylene (B1212753) protons are acidic and can be deprotonated to form a nucleophilic carbanion, which can then react with various electrophiles. Furthermore, the nitrile carbon is electrophilic and susceptible to nucleophilic attack. This reactivity allows the nitrile group to be a key participant in cyclization reactions to form new rings. For instance, the nitrile group can undergo hydrolysis to form carboxylic acids or amides, or participate in cycloadditions with reagents like azides to form tetrazoles. While direct synthesis protocols for complex heterocycles starting from the 5-yl isomer of this compound are also not extensively detailed, the known reactivity profiles of analogous imidazole derivatives provide a clear blueprint for its potential applications. The imidazole ring itself can undergo electrophilic substitution, although the N-methylation directs reactivity.

This synthetic potential allows this compound to serve as a cornerstone for building fused heterocyclic systems, such as imidazothiazoles, imidazothiadiazoles, and imidazotriazoles, which are known for their significant physiological activities. nih.gov Methodologies for forming such fused systems often rely on the reaction of a heterocyclic amine with a molecule containing functional groups that can undergo intramolecular condensation or cyclization, a role for which derivatives of this compound are well-suited.

Precursor for Advanced Functional Materials (excluding biological applications)

The unique electronic and structural characteristics of the imidazole ring make it a desirable component in the design of advanced functional materials. rsc.org this compound serves as a precursor to these materials, with potential applications in optics, catalysis, and sensing. The imidazole nucleus can be incorporated into larger conjugated systems or polymer backbones, influencing the electronic and photophysical properties of the resulting material.

Imidazole-containing compounds have emerged as important scaffolds for materials with interesting optical properties, including applications as dyes and fluorescent materials. rsc.org The integration of imidazole functional groups into larger π-conjugated systems, such as covalent organic frameworks (COFs), has been shown to significantly influence their fluorescence characteristics. acs.org The incorporation of imidazole can extend the π-electron system, leading to changes in the material's absorption and emission spectra. acs.org This tuning of luminescence properties is critical for the rational design of efficient optoelectronic devices. acs.org

Derivatives of imidazole have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in photonics technology. semanticscholar.org The high polarizability of the extended π-electron clouds in conjugated organic molecules containing heterocycles like imidazole can lead to large NLO responses. semanticscholar.org While the specific optical properties of this compound are not widely reported, its structure provides a basis for the synthesis of more complex dyes and optical materials. The table below summarizes the optical properties of a related triaryl imidazole derivative, illustrating the potential of this class of compounds.

PropertyValueReference
Nonlinear Absorption Coefficient (β)4.044 × 10⁻¹ cmW⁻¹ semanticscholar.org
Nonlinear Refractive Index (n₂)2.89 × 10⁻⁶ cm²W⁻¹ semanticscholar.org
Third-Order Susceptibility (χ³)2.2627 × 10⁻⁶ esu semanticscholar.org

Table 1: Nonlinear optical properties of 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, a related imidazole derivative.

The nitrogen atoms in the imidazole ring are nucleophilic and can readily donate their lone pair of electrons to coordinate with metal ions. nbinno.com This property makes imidazole and its derivatives, including this compound, excellent ligands for the formation of metal complexes used in catalysis. nbinno.comrsc.org N-heterocyclic ligands derived from imidazole are integral to coordination chemistry and have been used to create catalysts for a variety of organic transformations, such as cross-coupling and oxidation reactions. nbinno.commdpi.com

The acetonitrile moiety can also participate in metal coordination, potentially allowing the molecule to act as a bidentate ligand, which often leads to more stable metal complexes. Copper(II) complexes of other substituted imidazole derivatives have been synthesized and shown to act as bidentate ligands through a ring nitrogen and a side-chain functional group. jocpr.com The coordinating ability of the acetonitrile group has been demonstrated in various catalytic systems, where it can influence reaction selectivity and kinetics. nih.gov The combination of the imidazole ring and the acetonitrile group in this compound provides a versatile platform for developing novel transition metal catalysts.

The ability of the imidazole ring to bind to metal ions has been widely exploited in the development of chemosensors. mdpi.com These sensors are designed to detect the presence of specific ions, often through a change in their optical properties, such as color or fluorescence. researchgate.net Imidazole-based fluorescent chemosensors are particularly common, as the coordination of a metal ion to the imidazole nitrogen atoms can alter the internal charge transfer (ICT) characteristics of the molecule, leading to either quenching ("turn-off") or enhancement ("turn-on") of its fluorescence.

Numerous imidazole-based chemosensors have been developed for the selective and sensitive detection of a variety of metal ions, including heavy metals that are environmental pollutants. The table below lists examples of ions detected by various imidazole-containing chemosensors and their limits of detection (LOD), highlighting the effectiveness of this molecular scaffold in sensor applications.

Target IonSensor TypeLimit of Detection (LOD)Reference
Hg²⁺Fluorescence "on-off" sensor0.44 × 10⁻⁸ M mdpi.com
Ag⁺Triazole-imidazole fluorescent probe3.82 μM mdpi.com
Cu²⁺Dansyl-based fluorescent sensor43 nM acs.org
Pb²⁺Rhodamine derivative2.7 × 10⁻⁹ M nih.gov
Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Pb²⁺Imidazole-impregnated resin1.6-2.6 ng mL⁻¹ researchgate.net

Table 2: Examples of Metal Ions Detected by Imidazole-Based Chemosensors.

While this compound itself has not been extensively documented as a chemosensor, its structure contains the necessary imidazole core for ion binding. It can serve as a key intermediate for the synthesis of more complex sensor molecules where additional fluorophores or chromophores are appended to the core structure to enhance detection sensitivity and selectivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing imidazole derivatives with acetonitrile precursors in acetic acid with sodium acetate as a catalyst (common in heterocyclic chemistry). Purification typically involves recrystallization from a mixture of DMF and acetic acid, as described for analogous imidazole-acetonitrile systems .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (e.g., R factor < 0.1) ensures precise determination of bond lengths, angles, and stereochemistry. SHELX software is widely used for small-molecule refinement due to its robustness and compatibility with high-resolution data .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Proton environments (e.g., imidazole ring protons) are resolved in DMSO-d6 or CDCl3. For example, the nitrile group (C≡N) shows no proton signal but appears as a sharp singlet in 13C NMR (~115–120 ppm).
  • FTIR : Confirm nitrile absorption at ~2240 cm⁻¹ and imidazole C=N stretches at ~1600 cm⁻¹.
  • Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak (e.g., [M+H]+ at m/z 136.1) .

Q. How are purity and stability assessed during synthesis?

  • Methodological Answer : Combustion analysis (CHNS) validates elemental composition, while HPLC with a C18 column (acetonitrile/water mobile phase) ensures >95% purity. Stability studies under ambient and accelerated conditions (40°C/75% RH) monitor degradation via UV-Vis spectroscopy .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental and computational data for this compound?

  • Methodological Answer : Discrepancies in bond angles or torsional strains (e.g., imidazole ring vs. DFT-optimized geometries) are addressed by cross-validating SC-XRD data with Gaussian 09 calculations (B3LYP/6-311G++(d,p) basis set). Adjustments to solvent models (PCM) or lattice parameters in computational workflows improve alignment .

Q. How does solvent polarity influence the reactivity of this compound in cyclization reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nitrile reactivity in [2+3] cycloadditions with azides to form tetrazoles. Kinetic studies under varying dielectric constants (ε) reveal faster reaction rates in DMF (ε=36.7) compared to THF (ε=7.5), attributed to stabilization of transition states .

Q. What mechanistic insights exist for its use in synthesizing bis-heterocyclic compounds?

  • Methodological Answer : The nitrile group undergoes oxidative coupling with thiols or amines under Cu(I) catalysis to form bis-imidazo[1,2-a]pyridines. Mechanistic studies (e.g., radical trapping with TEMPO) suggest a single-electron transfer (SET) pathway, with intermediates characterized by EPR spectroscopy .

Q. How are crystallographic disorders managed during refinement?

  • Methodological Answer : For twinned crystals or disordered imidazole moieties, SHELXL’s PART instruction partitions electron density into discrete components. Constraints (e.g., SIMU/DELU) refine anisotropic displacement parameters, while Flack x parameters resolve absolute configuration ambiguities .

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